(Hexyloxy)methylpyrazine
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Overview
Description
(Hexyloxy)methylpyrazine is an organic compound with the molecular formula C11H18N2O. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and research chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hexyloxy)methylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of pyrazine with hexyloxyalkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Hexyloxy)methylpyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Pyrazine carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted pyrazines
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Hexyloxy)methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activities and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Known for its potato-like flavor and used in food flavoring.
Tetramethylpyrazine: Found in fermented soybeans and used in traditional medicine for its neuroprotective effects.
2,3-Diethyl-5-methylpyrazine: Important for its role in the aroma of roasted foods.
Uniqueness: (Hexyloxy)methylpyrazine stands out due to its unique hexyloxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific odor and reactivity profiles are desired .
Biological Activity
(Hexyloxy)methylpyrazine, a derivative of pyrazine, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Pyrazines are known for their diverse biological properties, and the incorporation of various substituents can enhance these activities. This article explores the biological activity of this compound, including its synthesis, biological effects, and potential applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as a pyrazine ring substituted with a hexyloxy group and a methyl group. The synthesis typically involves the O-alkylation of a precursor compound with iodohexane in the presence of a base such as sodium hydride. The overall yield of this compound can vary based on the reaction conditions, but it has been reported to achieve yields around 52% in some studies .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial properties of pyrazines. For instance, 2,5-bis(1-methylethyl)-pyrazine has demonstrated broad-spectrum antimicrobial activity against various pathogens. The mechanism of action includes inducing cell wall damage and triggering DNA damage responses in bacterial cells at higher concentrations . Similarly, this compound may exhibit comparable antimicrobial effects due to its structural similarity to other bioactive pyrazines.
Table 1: Antimicrobial Activity of Pyrazines
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2,5-bis(1-methylethyl)-pyrazine | E. coli | 250 µg/mL |
Pyrazinamide | Mycobacterium | 0.5 µg/mL |
This compound | TBD | TBD |
Note: TBD = To Be Determined; MIC values for this compound are yet to be established in literature.
Anticancer Activity
The pyrazine moiety is prevalent in various pharmaceutical agents, including those used for cancer treatment. Compounds containing pyrazines have been shown to exhibit cytotoxic effects against cancer cell lines. For example, studies indicate that derivatives with specific substitutions can enhance their efficacy against tumor cells by inducing apoptosis or inhibiting cell proliferation .
Case Studies and Research Findings
Several research studies have investigated the biological activities of pyrazine derivatives:
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyrazines found that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further tested for its potential as a natural preservative in food products or as an agricultural fungicide .
- Antioxidant Properties : Research into the antioxidant capabilities of pyrazole derivatives indicates that compounds with similar structures to this compound may also exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
- In Silico Studies : Molecular docking studies have been employed to predict the interaction of pyrazine derivatives with target proteins associated with cancer and microbial resistance mechanisms. These studies suggest that modifications to the pyrazine structure can enhance binding affinity and specificity towards therapeutic targets .
Properties
CAS No. |
223719-33-3 |
---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-hexoxy-3-methylpyrazine |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
IOTVUKNWZQTXFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NC=CN=C1C |
Origin of Product |
United States |
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